molecular formula C6H4BrN3 B6589574 4-amino-6-bromopyridine-3-carbonitrile CAS No. 1369851-48-8

4-amino-6-bromopyridine-3-carbonitrile

Cat. No.: B6589574
CAS No.: 1369851-48-8
M. Wt: 198
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Description

4-amino-6-bromopyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4BrN3 It is a derivative of pyridine, featuring an amino group at the 4-position, a bromine atom at the 6-position, and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-bromopyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-cyanopyridine followed by amination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-efficiency, yield optimization, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-bromopyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-amino-6-bromopyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-bromopyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-bromopyridine: Similar structure but lacks the nitrile group.

    4-amino-3-cyanopyridine: Similar structure but lacks the bromine atom.

    6-bromo-3-pyridinecarbonitrile: Similar structure but lacks the amino group.

Uniqueness

4-amino-6-bromopyridine-3-carbonitrile is unique due to the presence of all three functional groups (amino, bromine, and nitrile) on the pyridine ring.

Properties

CAS No.

1369851-48-8

Molecular Formula

C6H4BrN3

Molecular Weight

198

Purity

95

Origin of Product

United States

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